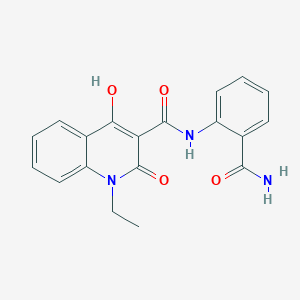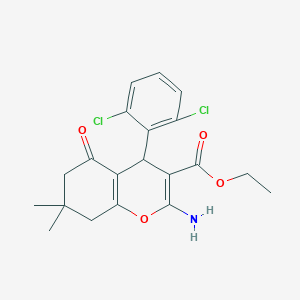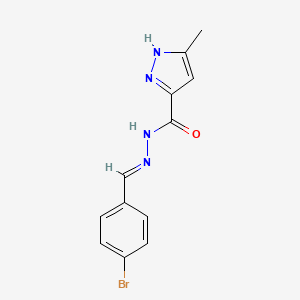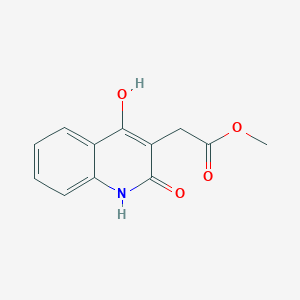
1,4-Bis((4-fluorophenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((4-fluorophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12F2 It is a derivative of diphenylacetylene, where the hydrogen atoms on the phenyl rings are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 1,4-diiodobenzene reacts with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((4-fluorophenyl)ethynyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Bis((4-fluorophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems . These interactions can affect the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis((4-chlorophenyl)ethynyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Contains bromine atoms, leading to different reactivity and properties.
1,4-Bis((4-methylphenyl)ethynyl)benzene: Methyl groups replace the fluorine atoms, affecting the compound’s electronic characteristics.
Uniqueness: 1,4-Bis((4-fluorophenyl)ethynyl)benzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability . This makes it particularly valuable in the development of materials with specific electronic and optical properties .
Eigenschaften
Molekularformel |
C22H12F2 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
1,4-bis[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12F2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H |
InChI-Schlüssel |
OROSXRIWOQFUHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C#CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)
![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
![4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B15081468.png)
![Dimethyl 5-({[3-({2-[3,5-bis(methoxycarbonyl)phenoxy]-3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)-4-chlorophenyl]sulfonyl}amino)isophthalate](/img/structure/B15081475.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B15081483.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
